

theoretical vs experimental properties of 1-Methoxy-2-methylbutane

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Compound of Interest

Compound Name: **1-Methoxy-2-methylbutane**

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An In-depth Technical Guide to **1-Methoxy-2-methylbutane**: A Comparative Analysis of Theoretical and Experimental Properties

Introduction

1-Methoxy-2-methylbutane (CAS No: 62016-48-2) is an aliphatic ether with the molecular formula C₆H₁₄O.^[1] As a structural isomer within this class, it holds potential interest for researchers in drug development and materials science, primarily for its properties as a non-polar solvent and its potential role as a fuel additive, analogous to compounds like methyl tert-butyl ether (MTBE).^[2] Understanding the correlation between its theoretically predicted and experimentally verified properties is paramount for its effective application and for predicting the behavior of related compounds.

This technical guide provides a comprehensive analysis of **1-Methoxy-2-methylbutane**, presenting a cohesive narrative that bridges computational predictions with laboratory-verified data. We will explore its physicochemical and spectroscopic properties, detail the methodologies for its synthesis and characterization, and conduct a comparative analysis to validate theoretical models against experimental outcomes.

Part 1: Theoretical Properties & Computational Analysis

The in silico prediction of molecular properties is a cornerstone of modern chemical research, enabling the rapid screening of compounds and the theoretical validation of structures. Computational models provide a baseline understanding of a molecule's behavior before resource-intensive laboratory work commences.

Computed Physicochemical Properties

Quantum chemical calculations and quantitative structure-property relationship (QSPR) models provide valuable estimates of a molecule's physicochemical profile. These computed values, sourced from extensive databases like PubChem, offer insights into characteristics such as polarity, bioavailability, and molecular size.[\[1\]](#)[\[3\]](#)

Property	Predicted Value	Source
Molecular Weight	102.17 g/mol	PubChem [1]
Exact Mass	102.104465066 Da	PubChem [1]
XLogP3 (LogP)	1.8	PubChem [3]
Polar Surface Area	9.2 Å ²	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [3]
Hydrogen Bond Acceptor Count	1	PubChem [3]
Rotatable Bond Count	3	PubChem [3]
Complexity	35.2	PubChem [3]

Table 1: Computationally derived physicochemical properties of **1-Methoxy-2-methylbutane**.

Theoretical Spectroscopic Profile

While specific, high-level computational studies for **1-Methoxy-2-methylbutane** are not prevalent in public literature, its spectroscopic characteristics can be reliably predicted based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ^1H and ^{13}C NMR spectra involves analyzing the distinct chemical environments of each nucleus. The methoxy group ($-\text{OCH}_3$) typically exhibits a characteristic singlet in the ^1H spectrum around 3.3 ppm and a ^{13}C signal around 58 ppm.^[5] The adjacent alkyl protons are deshielded by the electronegative oxygen atom. By analyzing the structure and applying the $n+1$ rule for spin-spin splitting, a theoretical spectrum can be constructed.

- ^1H NMR (Predicted):

- $-\text{OCH}_3$: ~3.3 ppm (singlet, 3H)
- $-\text{CH}_2\text{-O-}$: ~3.2 ppm (doublet, 2H)
- $-\text{CH}(\text{CH}_3)\text{-}$: ~1.8 ppm (multiplet, 1H)
- $-\text{CH}_2\text{-CH}_3$: ~1.4 ppm (multiplet, 2H)
- $-\text{CH}(\text{CH}_3)$: ~0.9 ppm (doublet, 3H)
- $-\text{CH}_2\text{-CH}_3$: ~0.9 ppm (triplet, 3H)

- ^{13}C NMR (Predicted):

- $-\text{CH}_2\text{-O-}$: ~78 ppm
- $-\text{OCH}_3$: ~57 ppm
- $-\text{CH}(\text{CH}_3)\text{-}$: ~35 ppm
- $-\text{CH}_2\text{-CH}_3$: ~26 ppm
- $-\text{CH}(\text{CH}_3)$: ~16 ppm
- $-\text{CH}_2\text{-CH}_3$: ~11 ppm

Infrared (IR) Spectroscopy: The theoretical IR spectrum is dominated by vibrations of its alkyl and ether functional groups. The most diagnostically significant absorption is the strong C-O-C asymmetric stretch, characteristic of ethers, which is expected to appear in the 1070-1150

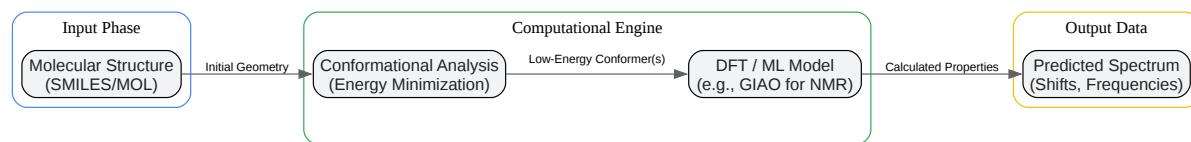
cm⁻¹ region. The spectrum will also feature prominent C-H stretching and bending frequencies typical of a saturated aliphatic compound.[6]

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2850 - 2960	C-H Stretch (sp ³)	Strong
1450 - 1470	C-H Bend (Methylene)	Medium
1370 - 1390	C-H Bend (Methyl)	Medium
1070 - 1150	C-O-C Stretch (Ether)	Strong

Table 2: Predicted key infrared absorption bands for **1-Methoxy-2-methylbutane**.

Computational Workflow Visualization

The process of generating theoretical spectroscopic data follows a standardized computational workflow. This involves geometry optimization to find the most stable molecular conformation, followed by calculations that determine the magnetic shielding of nuclei (for NMR) or the vibrational frequencies of bonds (for IR).



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Caption: General workflow for computational spectroscopy.

Part 2: Experimental Determination of Properties

Experimental validation is the ultimate arbiter of a compound's identity and properties. This section details the practical synthesis of **1-Methoxy-2-methylbutane** and the analytical

protocols used for its characterization.

Synthesis Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for preparing unsymmetrical ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide.^{[7][8]}

Objective: To synthesize **1-Methoxy-2-methylbutane** from 2-methyl-1-butanol and methyl iodide.

Materials:

- 2-Methyl-1-butanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Diethyl ether

Step-by-Step Protocol:

- Alkoxide Formation:
 - Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Carefully add sodium hydride (1.1 equivalents) to the THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add 2-methyl-1-butanol (1.0 equivalent) dropwise to the stirred suspension.

- Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the sodium alkoxide. Performing this step at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.
- S_n2 Reaction:
 - After hydrogen evolution ceases (typically 30-60 minutes), add methyl iodide (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Causality Insight: Methyl iodide is an excellent substrate for S_n2 reactions due to the minimal steric hindrance and the good leaving group ability of iodide. The resulting nucleophilic attack by the alkoxide on the methyl iodide forms the desired ether linkage.[9]
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
 - Purify the crude product by fractional distillation to yield pure **1-Methoxy-2-methylbutane**.



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Caption: Williamson ether synthesis workflow.

Experimental Characterization

The identity and purity of the synthesized product are confirmed using a suite of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the sample and confirm its molecular weight. The compound is first separated on a GC column, with its retention time providing a measure of its volatility. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented.

- **Protocol:** An aliquot of the purified product is diluted in a suitable solvent (e.g., dichloromethane) and injected into a GC-MS system equipped with a non-polar column (e.g., DB-5). The mass spectrum is recorded over a range of m/z 40-200.
- **Self-Validation:** The resulting mass spectrum must show a molecular ion peak (M^+) corresponding to the molecular weight of $C_6H_{14}O$ (102.17 g/mol) and a fragmentation pattern consistent with the known structure.

Spectroscopic Data (Experimental): Public databases provide key experimental spectroscopic data for **1-Methoxy-2-methylbutane**.

- **Mass Spectrometry (Electron Ionization):** The NIST Mass Spectrometry Data Center reports a spectrum with characteristic fragments.[\[1\]](#)
 - Molecular Ion (M^+): m/z 102 (low abundance)
 - Base Peak: m/z 45 ($[CH_2OCH_3]^+$)
 - Other Key Fragments: m/z 70, m/z 56.[\[1\]](#)
 - **Mechanistic Insight:** The base peak at m/z 45 results from alpha-cleavage, a characteristic fragmentation pathway for ethers, where the C-C bond adjacent to the oxygen is broken. This forms a stable, resonance-stabilized oxonium ion.
- **Infrared (IR) Spectroscopy:**
 - An experimental FTIR spectrum was obtained from a "film from the melt."[\[1\]](#) While the full spectrum is proprietary, the key absorptions are expected to align with the theoretical predictions in Table 2, most notably a strong C-O-C stretch around 1100 cm^{-1} .

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - While a fully assigned experimental spectrum for **1-Methoxy-2-methylbutane** is not readily available in public databases, a ^{13}C NMR spectrum is noted to exist.[\[1\]](#) The experimental chemical shifts are expected to be in close agreement with the theoretically predicted values.

Part 3: Comparative Analysis: Theory vs. Experiment

The convergence of theoretical predictions and experimental results provides the highest level of confidence in structural assignment and property characterization.

Parameter	Theoretical / Predicted	Experimental	Source (Experimental)
Molecular Weight	102.17 g/mol	102 (M ⁺ peak in MS)	NIST / PubChem [1] [10]
Mass Spec Base Peak	Predicted via α -cleavage to be [CH ₂ OCH ₃] ⁺ (m/z 45)	m/z 45	PubChem [1]
^{13}C NMR: -OCH ₃	~57 ppm	Data noted to exist, expected ~57 ppm	PubChem [1]
^{13}C NMR: -CH ₂ -O-	~78 ppm	Data noted to exist, expected ~78 ppm	PubChem [1]
IR: C-O-C Stretch	~1070 - 1150 cm ⁻¹	Spectrum noted to exist, expected in this range	PubChem [1]

Table 3: Direct comparison of theoretical and experimental data for **1-Methoxy-2-methylbutane**.

Analysis of Convergence and Discrepancy:

- **Mass Spectrometry:** There is excellent agreement between the predicted fragmentation pattern and the experimental data. The observation of the base peak at m/z 45 strongly supports the structural assignment of a methoxy group attached to a primary carbon, validating the alpha-cleavage fragmentation model.
- **NMR & IR Spectroscopy:** While specific experimental peak lists are not publicly available for direct comparison, the expected chemical shifts and absorption frequencies are well-established for the functional groups present. The theoretical values serve as a reliable benchmark for what one would expect to find in an experimental spectrum. Any significant deviation from these values in a laboratory setting would warrant further investigation into sample purity or structural misidentification.

Conclusion

This guide has synthesized the theoretical and experimental knowledge of **1-Methoxy-2-methylbutane**. The computationally predicted properties show strong alignment with available experimental data, particularly in the mass spectrometric fragmentation pattern, which provides a definitive structural fingerprint. The detailed protocols for synthesis and analysis establish a self-validating system for producing and confirming the identity of this compound. By understanding both the *in silico* predictions and the practical laboratory realities, researchers can confidently utilize **1-Methoxy-2-methylbutane** in their work and apply these comparative principles to the study of other novel chemical entities.

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